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Compound of Interest

Compound Name: ARRY-382

Cat. No.: B1574561

For Researchers, Scientists, and Drug Development Professionals

ARRY-382, also known as tucatinib, is a potent, oral, and reversible tyrosine kinase inhibitor
(TKI) highly selective for the Human Epidermal Growth Factor Receptor 2 (HERZ2). This high
selectivity is a key differentiating feature, minimizing off-target effects that can lead to increased
toxicities associated with less selective HER2 inhibitors. This guide provides a comparative
analysis of ARRY-382's cross-reactivity with other tyrosine kinases, supported by experimental
data and detailed methodologies.

Quantitative Comparison of Kinase Inhibition

The selectivity of ARRY-382 for HER2 has been demonstrated in both biochemical and cellular
assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and
binding affinity (Kd) values for ARRY-382 against members of the HER family of receptor
tyrosine kinases, alongside data for other well-known TKIs for comparison.

Table 1: Biochemical Inhibition of HER Family Kinases
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ARRY-382 .. ..
. o Lapatinib IC50 Neratinib IC50
Kinase (Tucatinib) IC50
(nmol/L) (nmol/L)
(nmoliL)
HER2 6.9[1] 46[1] 2[1]
EGFR (HER1) 449[1] 36[1] 21[1]
HER4 310[1] Not Specified Not Specified
Table 2: Binding Affinity (Kd) for HER Family Receptors
ARRY-382 . .
. . Lapatinib Kd Neratinib Kd
Kinase (Tucatinib) Kd
(nmoliL) (nmoliL)
(nmoliL)
HER2 0.2[2] 3.5[2] Not Specified
EGFR (HER1) 61[2] 1.3[2] 0.6
HER3 >2000[2] >2000[2] Not Specified
HER4 225[2] 13.5[2] Not Specified

The data clearly indicates that ARRY-382 is significantly more potent against HER2 compared
to EGFR and HERA4, with negligible binding to HER3.[1][2] This selectivity is in contrast to
lapatinib and neratinib, which exhibit more potent inhibition of EGFR.[1]

A broader screening of ARRY-382 against a panel of 223 kinases confirmed its high selectivity,
with minimal inhibition of other kinases observed at a concentration of 1 pmol/L.[1]
Furthermore, a blinded screen against 51 receptor and non-receptor tyrosine kinases identified
HER2 and EGFR as the only kinases significantly inhibited by tucatinib in competitive binding
assays.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited to characterize the
kinase selectivity of ARRY-382.
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Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly
proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ARRY-382 against
purified tyrosine kinases.

Methodology:

e Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains
the purified kinase (e.g., recombinant HER2, EGFR), a suitable substrate (e.g., poly(Glu,Tyr)
peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml
BSA; 50uM DTT).

« Inhibitor Addition: A serial dilution of ARRY-382 is added to the wells to achieve a range of
final concentrations. A control with no inhibitor (vehicle only) is included.

o Kinase Reaction Initiation: The reaction is initiated by the addition of the enzyme or ATP.

 Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specific
duration to allow the enzymatic reaction to proceed.

o ADP Detection:

o ATP Depletion: An ADP-Glo™ Reagent is added to each well to terminate the kinase
reaction and deplete any remaining ATP.

o ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an
enzyme that converts the ADP generated in the kinase reaction into ATP.

e Luminescence Measurement: The newly synthesized ATP is quantified using a
luciferase/luciferin reaction that produces a luminescent signal. The luminescence is
measured using a plate reader.

o Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage
of inhibition at each ARRY-382 concentration is calculated relative to the vehicle control. The
IC50 value is determined by fitting the data to a dose-response curve.[1]
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Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP
present, which is an indicator of metabolically active cells.

Objective: To assess the cytotoxic effect of ARRY-382 on cancer cell lines with varying HER2
and EGFR expression levels.

Methodology:

e Cell Seeding: Cancer cells (e.g., HER2-amplified BT-474 cells, EGFR-amplified A431 cells)
are seeded into 96-well plates and allowed to adhere overnight.

e Compound Treatment: The cells are treated with a serial dilution of ARRY-382. Control wells
with vehicle (DMSO) are included.

 Incubation: The plates are incubated for a set period (e.g., 72-96 hours) under standard cell
culture conditions (37°C, 5% CO2).

e ATP Measurement:

o The CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and
provides the necessary components for a luciferase reaction.

o The plate is mixed on an orbital shaker to ensure complete cell lysis and signal
generation.

o After a brief incubation to stabilize the luminescent signal, the luminescence is measured
using a plate reader.

» Data Analysis: The luminescent signal is proportional to the number of viable cells. The
percentage of cell viability at each ARRY-382 concentration is calculated relative to the
vehicle control. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow
Diagrams
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The following diagrams illustrate the HER2 signaling pathway and the experimental workflow
for assessing kinase selectivity.

HER2 Signaling and ARRY-382 Inhibition
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HER?2 Signaling and ARRY-382 Inhibition
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Experimental Workflow for Kinase Selectivity Profiling
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Kinase Selectivity Profiling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1574561#cross-reactivity-of-arry-382-with-other-
tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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